molecular formula C9H16ClNO2 B1477030 2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2098080-12-5

2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1477030
CAS No.: 2098080-12-5
M. Wt: 205.68 g/mol
InChI Key: YMROIWVYUYRYFD-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one is a chemical compound offered for research and development purposes. This product is intended for use by qualified laboratory researchers and professional chemists. It is supplied with comprehensive analytical data to ensure quality and consistency for your research applications. The pyrrolidine moiety is a common feature in many bioactive molecules and pharmaceutical intermediates, making this compound a potential building block in medicinal chemistry and drug discovery programs . Researchers may explore its properties and reactivity for the synthesis of novel chemical entities. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal consumption. All safety data sheets (SDS) should be consulted prior to handling. Researchers are responsible for ensuring compliance with their local regulations and institutional safety protocols.

Properties

IUPAC Name

2-chloro-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-6(10)9(13)11-5-3-4-8(11)7(2)12/h6-8,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMROIWVYUYRYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C(=O)C(C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one, also known by its CAS number 2098080-12-5, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C9H16ClNO2C_9H_{16}ClNO_2, and it has a molecular weight of 205.68 g/mol. Its structure includes a pyrrolidine ring, which is a common feature in many bioactive compounds.

PropertyValue
Molecular FormulaC₉H₁₆ClNO₂
Molecular Weight205.68 g/mol
IUPAC NameThis compound
CAS Number2098080-12-5

The biological activity of this compound is believed to arise from its interaction with various biological targets, including enzymes and receptors. The presence of the pyrrolidine ring enhances binding affinity to molecular targets, influencing biochemical pathways related to microbial resistance and viral replication.

Hypolipidemic Activity Case Study

A series of substituted 2-pyrrolidinones were tested for their hypolipidemic effects at doses of 20 and 30 mg/kg/day. The most potent compound reduced serum triglyceride levels by 52% after 14 days of dosing . This finding indicates that compounds with similar structures may exhibit significant metabolic effects.

Potential Applications

Given its structural characteristics, this compound could be investigated for several applications:

  • Antimicrobial Activity : Compounds containing pyrrolidine rings have shown antimicrobial properties.
  • Hypolipidemic Effects : As demonstrated by related compounds, there may be potential for lipid-lowering effects.

Future Research Directions

Further studies are necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Research should focus on:

  • In vitro and in vivo studies : To assess the pharmacokinetics and pharmacodynamics.
  • Mechanistic studies : To identify specific molecular targets and pathways affected by the compound.

Comparison with Similar Compounds

Key Observations:

Structural Modifications and Polarity :

  • The target compound exhibits intermediate polarity due to the hydroxyl group (hydrophilic) and chloro substituent (lipophilic). Its estimated XlogP (~0.8) is lower than Analog 1 (~1.2), reflecting the hydroxyl’s polarizing effect.
  • Analog 2 (hydroxymethyl substituent) has the lowest XlogP (-0.5), emphasizing the shorter-chain hydroxyl group’s stronger hydrophilic influence compared to the target’s hydroxyethyl.

Biological Relevance :

  • Analog 3 (aryl substituent) is significantly more lipophilic (XlogP ~2.5), suggesting divergent applications in membrane-permeable drug design.

Research Findings and Implications

  • The hydroxyl and chloro groups may influence crystal packing and hydrogen-bonding networks.
  • Chirality and Enantiomer Separation : The hydroxyethyl group introduces a stereocenter, necessitating methods like Rogers’s η parameter or Flack’s x parameter for enantiomorph-polarity estimation .
  • Synthetic Utility : The target’s hybrid substituents make it a versatile precursor for derivatization, contrasting with Analog 1 (simpler, less functionalized) and Analog 2 (shorter hydroxyl chain).

Preparation Methods

Synthesis of (R)- and (S)-2-Methylpyrrolidine

A key precursor in the synthesis is (R)- or (S)-2-methylpyrrolidine , which is prepared via catalytic hydrogenation of 2-methylpyrroline. This approach is favored due to the lower cost and greater availability of 2-methylpyrroline compared to other starting materials.

Process Highlights:

Step Description Conditions Notes
1 Hydrogenation of 2-methylpyrroline Ambient temperature, alcohol solvent (ethanol:methanol 2:1 to 3:1 v/v) Catalyst: Platinum (IV) oxide or 5% Pt on carbon (Pt-C)
2 Catalyst removal Filtration Ensures purity
3 Crystallization of tartrate salts Recrystallization Optical purity ≥ 50% enantiomeric excess (ee)
4 Conversion to free base Reaction with base Yields enantiomerically enriched 2-methylpyrrolidine

This method avoids costly reagents and multiple intermediate isolations, reducing environmental impact and process complexity.

Advantages Over Previous Methods

  • Avoids corrosive reagents such as gaseous HCl, phosphoric acid, and boron trifluoride etherate.
  • Uses non-corrosive alcohol solvents.
  • Eliminates multiple isolation and purification steps.
  • Employs commercially available catalysts and starting materials.
  • Produces enantiomerically enriched products suitable for pharmaceutical applications.

Functionalization to 2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one

While direct literature on the exact preparation of this compound is limited, the synthesis can be logically inferred based on known organic transformations involving pyrrolidine derivatives:

Introduction of the Hydroxyethyl Group

  • Typically achieved via nucleophilic substitution or reductive amination using acetaldehyde or related hydroxyethyl precursors.
  • The hydroxyethyl substituent is introduced at the 2-position of the pyrrolidine nitrogen.

Formation of the 2-Chloropropanone Moiety

  • The 2-chloropropanone group can be introduced by acylation of the pyrrolidine nitrogen with 2-chloropropanoyl chloride or via halogenation of a corresponding propanone intermediate.
  • Reaction conditions often involve mild bases to facilitate nucleophilic substitution without decomposing sensitive groups.

Summary Table of Preparation Parameters

Parameter Details Comments
Starting material 2-Methylpyrroline Commercially available, cost-effective
Catalyst Platinum (IV) oxide or 5% Pt-C Efficient hydrogenation catalyst
Solvent Ethanol and methanol mixture (2:1 to 3:1 v/v) Provides optimal reaction environment
Temperature Ambient Mild conditions reduce side reactions
Optical purity ≥ 50% ee Suitable for chiral pharmaceutical intermediates
Functionalization Hydroxyethylation and acylation Standard organic transformations
Isolation Filtration and recrystallization Ensures product purity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one, and how can reaction yields be improved?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or Mannich-type reactions. For example, a one-step synthesis using pyrrolidine derivatives with hydroxyethyl substituents and chlorinated propanone precursors in dichloromethane with triethylamine as a base has shown moderate yields (~60-70%) . Optimization may involve solvent polarity adjustments (e.g., switching to THF for better nucleophilicity) or temperature control (0–25°C) to minimize side reactions. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to verify the hydroxyethyl-pyrrolidine moiety and chloro-propanone backbone. Purity (>95%) should be confirmed via reverse-phase HPLC with UV detection at 254 nm. Crystallography (e.g., SHELXL ) can resolve stereochemistry, particularly the trans-configuration of substituents on the pyrrolidine ring .

Q. What analytical techniques are critical for characterizing its stability under laboratory conditions?

  • Methodological Answer: Stability studies should include thermogravimetric analysis (TGA) for decomposition thresholds and accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). LC-MS monitors hydrolytic degradation, especially sensitivity of the chloro group to moisture. FT-IR tracks functional group integrity (e.g., C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the hydroxyethyl-pyrrolidine moiety influence biological target selectivity compared to analogs?

  • Methodological Answer: Comparative SAR studies using melanocortin receptor (MC3/MC4) binding assays reveal that the hydroxyethyl group enhances hydrogen bonding with receptor residues (e.g., Asp117 in MC4R), improving affinity (Ki < 100 nM) over non-hydroxylated analogs. Molecular docking (AutoDock Vina) and MD simulations validate interactions . Contrast with indazole derivatives () shows divergent pathways due to heterocycle differences .

Q. How can conflicting bioactivity data (e.g., enzyme activation vs. inhibition) be resolved?

  • Methodological Answer: Use orthogonal assays (e.g., fluorogenic substrates for enzyme kinetics and SPR for binding kinetics) to distinguish direct inhibition from allosteric modulation. For example, if contradictory results arise in kinase studies, employ phospho-specific antibodies (Western blot) to confirm substrate phosphorylation status. Dose-response curves (IC50 vs. EC50) clarify agonist/antagonist roles .

Q. What computational strategies predict off-target interactions for this compound?

  • Methodological Answer: Combine pharmacophore modeling (e.g., Phase) and proteome-wide docking (e.g., DOCK Blaster) to identify potential off-targets like monoamine oxidases or cytochrome P450 enzymes. Validate predictions with in vitro enzyme panels (e.g., Eurofins Cerep) .

Q. How do stereochemical variations (e.g., R vs. S configurations) impact pharmacological profiles?

  • Methodological Answer: Enantioselective synthesis (e.g., chiral chromatography or asymmetric catalysis) followed by circular dichroism (CD) confirms absolute configuration. In vivo pharmacokinetics (Sprague-Dawley rats) show (R)-isomers exhibit longer half-lives (t½ ~4 hrs) due to reduced CYP3A4 metabolism compared to (S)-isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
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2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one

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